An In-Depth Technical Guide to (2E)-Decenal: Properties, Synthesis, Reactivity, and Applications
An In-Depth Technical Guide to (2E)-Decenal: Properties, Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
(2E)-Decenal, an α,β-unsaturated aldehyde, is a molecule of significant interest across various scientific disciplines. From its role as a potent flavor and fragrance component to its intriguing biological activities as a nematicidal agent and insect alarm pheromone, this ten-carbon aldehyde presents a rich area of study. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of (2E)-Decenal, with a focus on information relevant to research and development.
Core Chemical and Physical Properties
(2E)-Decenal, also known as trans-2-Decenal, is a colorless to pale yellow liquid with a characteristic waxy, orange, and green aroma.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2E)-dec-2-enal | [2] |
| Synonyms | trans-2-Decenal, (E)-Dec-2-enal, Dec-2(E)-enal | [2] |
| CAS Number | 3913-81-3 | [2] |
| Molecular Formula | C₁₀H₁₈O | [2] |
| Molecular Weight | 154.25 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | -16 °C | [3] |
| Boiling Point | 78-80 °C at 3 mmHg | [4] |
| Density | 0.841 g/mL at 25 °C | [3] |
| Solubility | Insoluble in water; soluble in ethanol and fixed oils. | [4] |
| Refractive Index (n²⁰/D) | 1.453 | [4] |
Spectroscopic Profile
The structural elucidation and confirmation of (2E)-Decenal rely on various spectroscopic techniques. Below is a summary of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aldehydic proton, the vinyl protons, and the aliphatic chain.
-
¹³C NMR: The carbon NMR spectrum is distinguished by the downfield signal of the carbonyl carbon and the signals of the sp² hybridized carbons of the double bond.
A detailed table of predicted and experimental chemical shifts can be found in various databases, and specific assignments should be confirmed through 2D NMR experiments for unambiguous structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum of (2E)-Decenal displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is observed for the C=O stretching of the aldehyde, typically around 1680-1705 cm⁻¹, with the conjugation to the C=C bond shifting it to a lower frequency than a saturated aldehyde.[2] The C=C stretching of the trans double bond appears around 1640 cm⁻¹, and the C-H stretch of the aldehyde is visible as two weak bands around 2720 and 2820 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of (2E)-Decenal results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 154. Common fragments arise from cleavage of the alkyl chain and loss of small neutral molecules. The base peak is often observed at m/z 41, with other significant fragments at m/z 43, 55, and 70.[2]
Synthesis of (2E)-Decenal
Several synthetic routes can be employed for the laboratory-scale preparation of (2E)-Decenal. The choice of method often depends on the desired purity, scale, and available starting materials.
Wittig Reaction
A common and reliable method for synthesizing α,β-unsaturated aldehydes is the Wittig reaction. This involves the reaction of an appropriate phosphorus ylide with an aldehyde. For (2E)-Decenal, octanal can be reacted with a suitable two-carbon ylide. Stabilized ylides generally favor the formation of the (E)-isomer.[5][6]
Caption: Wittig reaction pathway for (2E)-Decenal synthesis.
Experimental Protocol: Wittig Synthesis of (2E)-Decenal
-
Ylide Preparation: Prepare the phosphorus ylide by reacting the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.
-
Reaction with Aldehyde: Cool the ylide solution to a low temperature (e.g., -78 °C) and slowly add a solution of octanal in the same solvent.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure (2E)-Decenal.
Self-Validation: The identity and purity of the synthesized (2E)-Decenal should be confirmed by comparing its spectroscopic data (NMR, IR, MS) with literature values and by gas chromatography (GC) analysis.
Aldol Condensation
The aldol condensation of octanal with acetaldehyde can also yield (2E)-Decenal. This reaction is typically base-catalyzed and involves the formation of a β-hydroxy aldehyde intermediate, which then dehydrates to form the α,β-unsaturated product. Controlling the reaction conditions is crucial to favor the desired cross-condensation and subsequent dehydration.
Chemical Reactivity: A Versatile Synthetic Intermediate
The reactivity of (2E)-Decenal is dominated by its two electrophilic centers: the carbonyl carbon and the β-carbon of the α,β-unsaturated system. This dual reactivity makes it a valuable building block in organic synthesis.
Caption: Key reaction pathways of (2E)-Decenal.
Michael Addition (1,4-Conjugate Addition)
Soft nucleophiles, such as thiols, amines, and enolates, preferentially attack the β-carbon of (2E)-Decenal in a Michael or 1,4-conjugate addition.[7] This reaction is fundamental for the synthesis of more complex molecules and is of particular interest in drug development for the covalent modification of biological nucleophiles, such as cysteine residues in proteins.
Experimental Protocol: Thiol-Michael Addition to (2E)-Decenal
-
Reaction Setup: In a round-bottom flask, dissolve (2E)-Decenal (1 equivalent) in a suitable solvent (e.g., ethanol or dichloromethane).
-
Addition of Thiol and Catalyst: Add the desired thiol (1-1.2 equivalents) and a catalytic amount of a base (e.g., triethylamine or potassium carbonate).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Self-Validation: The formation of the Michael adduct can be confirmed by NMR spectroscopy, observing the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the thioether product. Mass spectrometry will show a molecular ion peak corresponding to the sum of the molecular weights of (2E)-Decenal and the thiol.
Nucleophilic Addition to the Carbonyl Group (1,2-Addition)
Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the carbonyl carbon directly in a 1,2-addition, leading to the formation of secondary alcohols.
Diels-Alder Reaction
The electron-withdrawing aldehyde group activates the double bond of (2E)-Decenal, making it a good dienophile in Diels-Alder reactions.[8][9] This [4+2] cycloaddition with a conjugated diene provides a powerful method for the construction of six-membered rings, a common scaffold in natural products and pharmaceuticals.
Biological Activities and Applications in Drug Development
(2E)-Decenal exhibits a range of biological activities that are of interest to researchers in agriculture and medicine.
Nematicidal Activity
(2E)-Decenal has demonstrated significant nematicidal activity against plant-parasitic nematodes such as Meloidogyne javanica and Meloidogyne incognita.[10][11][12] Studies suggest that it can cause ultrastructural damage to the nematodes, particularly to the digestive system and somatic muscles.[10][13] This makes (2E)-Decenal a promising lead compound for the development of new, more environmentally friendly nematicides.
Insect Alarm Pheromone
In the field of chemical ecology, (2E)-Decenal is known to function as an alarm pheromone for several insect species, including the brown marmorated stink bug (Halyomorpha halys).[3][14] When released upon disturbance, it signals danger to conspecifics, inducing an escape or dispersal response. Understanding the perception and processing of this signal at the molecular level could lead to novel pest management strategies.
Potential in Drug Development
The reactivity of the α,β-unsaturated aldehyde moiety towards biological nucleophiles suggests that (2E)-Decenal and its derivatives could have applications in drug development. This functional group is a known "warhead" for covalent inhibitors, which can offer advantages in terms of potency and duration of action. However, the potential for off-target reactivity and cytotoxicity must be carefully evaluated. There is also evidence of its mutagenic properties, which requires thorough investigation in any drug development program.[1]
Analytical Methodologies
Accurate and sensitive quantification of (2E)-Decenal is crucial for its study in various matrices, from biological tissues to food and environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like (2E)-Decenal. The choice of a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase) is important for achieving good separation from other components in a complex mixture.
Validated GC-MS Protocol for (2E)-Decenal Quantification
-
Sample Preparation: For biological samples, a solvent extraction or headspace solid-phase microextraction (SPME) can be used to isolate the volatile compounds.
-
GC Conditions:
-
Column: HP-INNOWax (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 230 °C at a rate of 5 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Quantification: Use selected ion monitoring (SIM) of characteristic ions (e.g., m/z 41, 70, 154) for enhanced sensitivity and selectivity.
-
-
Calibration and Quantification: Prepare a series of calibration standards of (2E)-Decenal in a relevant solvent or matrix. Construct a calibration curve by plotting the peak area against the concentration. An internal standard (e.g., a deuterated analog of (2E)-Decenal) should be used for the most accurate quantification.
Self-Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to established guidelines.
High-Performance Liquid Chromatography (HPLC)
For less volatile derivatives of (2E)-Decenal or for samples where derivatization is employed to enhance detection, HPLC is a suitable analytical technique.[1][15][16] Reverse-phase HPLC with a C18 column is commonly used.[15] Derivatization with reagents such as 2,4-dinitrophenylhydrazine (DNPH) allows for sensitive UV detection.
Safety and Handling
(2E)-Decenal is classified as a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
(2E)-Decenal is a multifaceted molecule with a broad range of properties and applications that make it a subject of ongoing scientific inquiry. Its well-defined chemical and physical characteristics, coupled with its diverse reactivity and biological activities, provide a fertile ground for research in synthetic chemistry, chemical ecology, and drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this intriguing α,β-unsaturated aldehyde.
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